Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
“Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the formula C14H23NO4 . It is typically available in stock for purchase .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC(=O)C12CCC(CC1)(C2)NC(=O)OC©©C . This indicates that the compound contains a bicyclic heptane structure with a carbonyl group, an amino group, and a tert-butoxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.33 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 352.0±21.0 °C at 760 mmHg . The exact mass is 269.162720 .Scientific Research Applications
Asymmetric Synthesis and Stereochemistry
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate is employed in the asymmetric synthesis of bicyclic amino acid derivatives, leveraging Aza-Diels-Alder reactions in aqueous solutions. This process facilitates the creation of compounds with significant stereochemical control, which is vital for the development of pharmaceuticals and complex organic molecules (Waldmann & Braun, 1991).
Peptide Modification and Functionalization
The compound plays a crucial role in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, showcasing its utility in peptide backbone modification. This technique allows for the preparation of peptides with altered properties, such as increased stability or altered biological activity, demonstrating the compound's versatility in peptide chemistry (Matt & Seebach, 1998).
Advanced Material Synthesis
Research on this compound also extends to the field of materials science, where it serves as a precursor in the synthesis of novel alicyclic polymers for 193 nm resist applications. These polymers, designed for use in photoresist materials, highlight the compound's contribution to the development of advanced materials with specific applications in semiconductor manufacturing (Okoroanyanwu et al., 1998).
Chemiluminescence and Thermal Stability
Moreover, the compound has been implicated in studies focusing on chemiluminescence and thermal stability. For instance, derivatives of 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, synthesized from tert-butyl or 9-methylfluorenyl at the 5-position, demonstrated remarkable thermal stability. This finding could have implications for the development of chemiluminescent probes and materials with high thermal resistance (Matsumoto et al., 1997).
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-13(9-14,6-8-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBRVQZGCDAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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